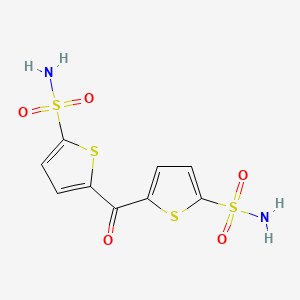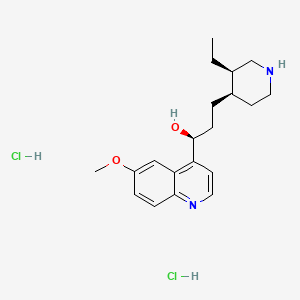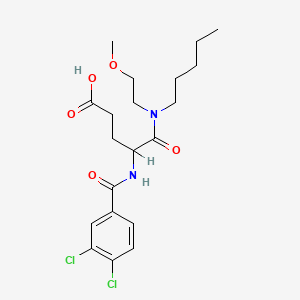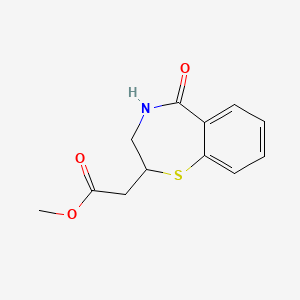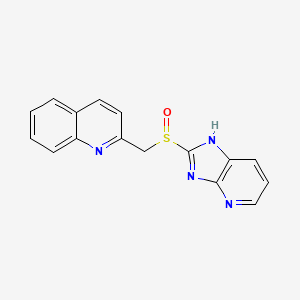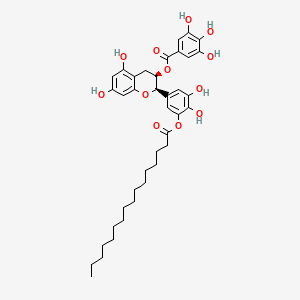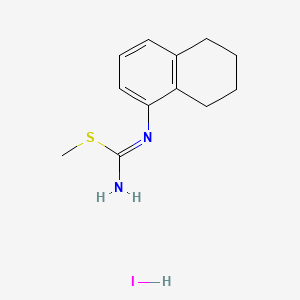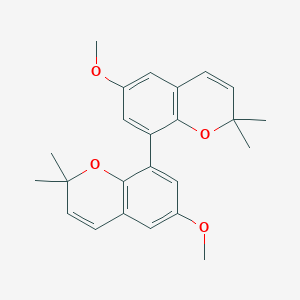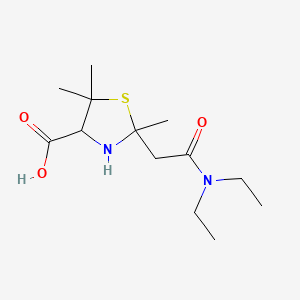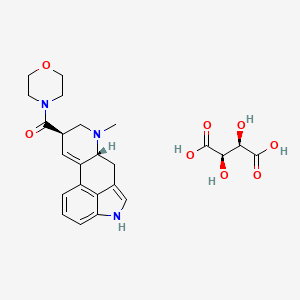
N-Morpholinyllysergamide tartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Morpholinyllysergamide tartrate is a chemical compound with the molecular formula C24H29N3O8 It is a derivative of lysergic acid and is known for its structural similarity to other lysergamides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Morpholinyllysergamide tartrate typically involves the reaction of lysergic acid with morpholine. The process begins with the activation of lysergic acid, followed by the introduction of morpholine to form the morpholinyl derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to obtain the desired tartrate salt form.
Analyse Chemischer Reaktionen
Types of Reactions
N-Morpholinyllysergamide tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
N-Morpholinyllysergamide tartrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other lysergamide derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Morpholinyllysergamide tartrate involves its interaction with specific molecular targets, primarily neurotransmitter receptors in the brain. The compound binds to serotonin receptors, modulating their activity and influencing neurotransmitter release. This interaction affects various signaling pathways, leading to changes in mood, perception, and cognition.
Vergleich Mit ähnlichen Verbindungen
N-Morpholinyllysergamide tartrate is often compared to other lysergamides, such as:
Lysergic acid diethylamide (LSD): Known for its potent psychoactive effects, LSD is structurally similar but more potent than this compound.
1P-LSD: Another lysergamide with similar effects but different pharmacokinetics.
AL-LAD: A derivative of LSD with a slightly altered structure, leading to different effects and potency.
This compound is unique due to its specific interaction with serotonin receptors and its potential for reduced peripheral toxicity compared to other lysergamides .
Eigenschaften
CAS-Nummer |
63938-26-1 |
|---|---|
Molekularformel |
C24H29N3O8 |
Molekulargewicht |
487.5 g/mol |
IUPAC-Name |
[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-morpholin-4-ylmethanone;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C20H23N3O2.C4H6O6/c1-22-12-14(20(24)23-5-7-25-8-6-23)9-16-15-3-2-4-17-19(15)13(11-21-17)10-18(16)22;5-1(3(7)8)2(6)4(9)10/h2-4,9,11,14,18,21H,5-8,10,12H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,18-;1-,2-/m11/s1 |
InChI-Schlüssel |
WWGJSUAZJZMMPW-AJLBZGGQSA-N |
Isomerische SMILES |
CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N5CCOCC5.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N5CCOCC5.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


